BenchChemオンラインストアへようこそ!

3-nitro-N-(4-sulfamoylphenyl)benzamide

Carbonic Anhydrase Inhibition Nitro Regioisomer SAR Enzyme Inhibitor Screening

3-Nitro-N-(4-sulfamoylphenyl)benzamide (C₁₃H₁₁N₃O₅S, MW 321.31 g/mol) is a synthetic benzamide-sulfonamide hybrid that integrates a 3-nitro electron-withdrawing substituent on the benzamide ring and a terminal primary sulfamoyl (–SO₂NH₂) zinc-binding group. This chemotype is structurally aligned with clinically validated carbonic anhydrase (CA) inhibitor pharmacophores, where the sulfamoyl moiety coordinates the active-site zinc ion and the nitro group modulates electronic character and binding orientation.

Molecular Formula C13H11N3O5S
Molecular Weight 321.31 g/mol
Cat. No. B5508188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(4-sulfamoylphenyl)benzamide
Molecular FormulaC13H11N3O5S
Molecular Weight321.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H11N3O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21)
InChIKeyWKERFCQPKMSXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N-(4-sulfamoylphenyl)benzamide – Core Chemical Profile and Research-Relevant Identity


3-Nitro-N-(4-sulfamoylphenyl)benzamide (C₁₃H₁₁N₃O₅S, MW 321.31 g/mol) is a synthetic benzamide-sulfonamide hybrid that integrates a 3-nitro electron-withdrawing substituent on the benzamide ring and a terminal primary sulfamoyl (–SO₂NH₂) zinc-binding group . This chemotype is structurally aligned with clinically validated carbonic anhydrase (CA) inhibitor pharmacophores, where the sulfamoyl moiety coordinates the active-site zinc ion and the nitro group modulates electronic character and binding orientation [1]. The compound serves as both a direct CA inhibitor scaffold and a versatile synthetic intermediate for constructing acridine-, thiourea-, and other heterocycle-fused sulfonamide libraries [2].

Why Generic Benzamide-Sulfonamide Substitution Fails for 3-Nitro-N-(4-sulfamoylphenyl)benzamide


Within the benzamide-sulfonamide class, subtle alterations in nitro regioisomerism or linker chemistry produce large shifts in CA isoform inhibition potency, selectivity, and synthetic utility. The 3-nitro substitution delivers a distinct electronic profile that differs from the 4-nitro isomer, impacting both enzyme binding and downstream derivatization chemistry. [1] demonstrates that among thiourea-bridged analogs, repositioning the nitro group from the 3- to the 4-position alters BCA-II IC₅₀ by 1.6-fold and HCA-II IC₅₀ by 1.3-fold, while the 2-nitro analog shows yet another activity profile [2]. Similarly, replacing the benzamide carbonyl with a thiocarbonyl (carbamothioyl) linker alters zinc coordination geometry and potency. Thus, generic substitution with an uncharacterized nitro regioisomer or linker variant introduces unacceptable uncertainty in CA inhibition performance and chemical reactivity, making the 3-nitro-N-(4-sulfamoylphenyl)benzamide a non-interchangeable entity.

Quantitative Differentiation Evidence for 3-Nitro-N-(4-sulfamoylphenyl)benzamide Against Key Comparators


3-Nitro vs 4-Nitro Thiourea Analogues: BCA-II and HCA-II Inhibition Potency Comparison

In a head-to-head evaluation of nineteen benzamide sulfonamide derivatives, the 3-nitro-substituted carbamothioyl analog (compound 6) inhibited bovine CA II with an IC₅₀ of 0.08 ± 0.004 µM and human CA II with an IC₅₀ of 0.19 ± 0.001 µM. The 4-nitro regioisomer (compound 4) showed IC₅₀ values of 0.13 ± 0.002 µM (BCA-II) and 0.24 ± 0.04 µM (HCA-II), while the unsubstituted parent (compound 1) gave 0.09 ± 0.007 µM and 0.11 ± 0.02 µM, respectively [1]. The 3-nitro analog displays 1.6-fold greater potency on BCA-II than the 4-nitro isomer, but 1.7-fold lower potency on HCA-II relative to the unsubstituted parent, indicating a regioisomer-dependent selectivity shift.

Carbonic Anhydrase Inhibition Nitro Regioisomer SAR Enzyme Inhibitor Screening

Nitro Group Position Effect on Carbonic Anhydrase Inhibition Potency Across Regioisomers

Across the thiourea-bridged series, the 2-nitro isomer (compound 7) achieved the highest potency on both BCA-II (IC₅₀ 0.06 ± 0.005 µM) and HCA-II (IC₅₀ 0.12 ± 0.002 µM), followed by the 3-nitro isomer (0.08 ± 0.004; 0.19 ± 0.001 µM), then the 4-nitro isomer (0.13 ± 0.002; 0.24 ± 0.04 µM) [1]. The 3-nitro isomer thus occupies an intermediate potency-selectivity niche that may be preferable when extreme potency of the 2-nitro analog is undesirable (e.g., for isoform selectivity profiling).

Structure-Activity Relationship CA II Inhibition Nitrobenzamide

Amide vs Thiourea Linker: Expected Impact on CA Inhibition and Synthetic Versatility

The target compound features a classical amide linker (C=O), whereas the most studied sulfamoylphenyl-benzamide CA inhibitors in recent patents and literature employ a thiourea (C=S) or carbamothioyl linker for enhanced zinc coordination [1][2]. Literature on benzamide-thiourea hybrids indicates that thiourea linkers generally lower Kᵢ values by 2- to 10-fold compared to amide linkers due to stronger zinc-sulfur interactions [2]. However, amide-linked compounds exhibit superior chemical stability and are preferred as synthetic intermediates for further diversification, such as acridine fusion or hydrazone formation [3].

Linker Chemistry Zinc-Binding Group Carbonic Anhydrase

Physicochemical Differentiation: Calculated LogP and Polar Surface Area vs Unsubstituted Parent

The 3-nitro substitution is predicted to increase lipophilicity and polar surface area compared to the unsubstituted N-(4-sulfamoylphenyl)benzamide. While experimental data for the 3-nitro isomer are not available in authoritative databases, the 4-nitro amide analog (4-nitro-N-(4-sulfamoylphenyl)benzamide) has a computed logP of 1.49 and polar surface area of 143 Ų (ACD/Labs Percepta prediction) . The 3-nitro isomer is expected to exhibit comparable values but with altered electron distribution affecting hydrogen-bond donor/acceptor capacity, which may influence permeability and solubility profiles in biological assays.

Lipophilicity Drug-likeness Physicochemical Profiling

Synthetic Intermediate Utility: Comparison with 4-Nitro Isomer for Acridine Sulfonamide Library Synthesis

The 4-nitro isomer has been established as a precursor for acridine sulfonamide CA inhibitors via reduction to 4-amino-N-(4-sulfamoylphenyl)benzamide followed by cyclocondensation with cyclic-1,3-diketones and aromatic aldehydes, yielding compounds with hCA II Kᵢ values of 15–96 nM and hCA VII Kᵢ values of 4–498 nM [1]. The 3-nitro isomer is expected to undergo analogous reduction to 3-amino-N-(4-sulfamoylphenyl)benzamide, enabling access to a complementary library of acridine derivatives with altered substitution patterns. No direct comparative study exists, but the difference in amino group position (meta vs para) would generate structurally distinct acridine products with potentially different CA isoform selectivity profiles.

Synthetic Chemistry Acridine Sulfonamides Precursor Compound

Sulfamoylbenzamide Scaffold STAT3 Inhibitory Activity: Class-Level Potential for Dual Pharmacology

A series of N-substituted sulfamoylbenzamide derivatives based on the niclosamide scaffold have been reported as inhibitors of IL-6/STAT3 signaling with IC₅₀ values in the range of 0.61–1.11 µM in MDA-MB-231 triple-negative breast cancer cells, with compound B12 identified as the most active [1]. While the specific 3-nitro-N-(4-sulfamoylphenyl)benzamide has not been evaluated in this assay, the sulfamoylbenzamide scaffold is recognized as a privileged STAT3 inhibitor chemotype. The 3-nitro substituent may additionally serve as a bioreducible prodrug handle for hypoxic tumor microenvironments, a feature absent in non-nitrated analogs.

STAT3 Inhibition Cancer Sulfamoylbenzamide

High-Value Application Scenarios for 3-Nitro-N-(4-sulfamoylphenyl)benzamide in Research and Industrial Settings


Carbonic Anhydrase Isoform Selectivity Profiling with Nitro Regioisomer Libraries

The 3-nitro isomer fills a specific potency-selectivity niche between the highly potent 2-nitro and less potent 4-nitro analogs. As demonstrated by the thiourea series data [1], the 3-nitro substitution yields intermediate CA II inhibition that may provide a useful window for discriminating isoform-specific effects. A panel comprising the 2-nitro, 3-nitro, and 4-nitro regioisomers enables systematic SAR mapping of nitro position on CA I, II, VII, IX, and XII inhibition. The 3-nitro compound should be procured alongside its regioisomers to construct a complete nitro-position SAR library for CA inhibitor screening campaigns.

Synthesis of 3-Amino-Derived Acridine and Bis-Acridine Sulfonamide Libraries

Following the established protocol for the 4-nitro isomer [2], the 3-nitro compound can be reduced to 3-amino-N-(4-sulfamoylphenyl)benzamide and subsequently condensed with cyclic-1,3-diketones and aromatic aldehydes to generate a novel series of 3-amino-acridine sulfonamides. These compounds would be structurally distinct from the published 4-amino-acridine series (hCA II Kᵢ 15–96 nM, hCA VII Kᵢ 4–498 nM) and may exhibit altered CA isoform selectivity or improved pharmacokinetic properties. Procurement of the 3-nitro precursor is the rate-limiting step for accessing this unexplored chemical space.

Dual-Target CA/STAT3 Inhibitor Discovery in Oncology

The sulfamoylbenzamide scaffold has demonstrated both CA inhibition (via the sulfamoyl zinc-binding group) [1] and STAT3 signaling inhibition (IC₅₀ 0.61–1.11 µM in MDA-MB-231 cells) [3]. The 3-nitro substitution introduces a potential bioreductive trigger that may be activated in hypoxic tumor environments, releasing a reactive amino species. The 3-nitro-N-(4-sulfamoylphenyl)benzamide is therefore a strategic procurement target for laboratories investigating dual-mechanism anticancer agents that simultaneously disrupt pH regulation (CA) and oncogenic transcription (STAT3).

Corrosion Inhibition Studies Using Nitro-Substituted Benzamide Derivatives

Thiourea-bridged sulfamoylphenyl benzamides (SCBs) with nitro substituents have demonstrated approximately 97% corrosion inhibition efficiency at 200 mg L⁻¹ on X65 carbon steel in CO₂-saturated environments, acting as anodic inhibitors with Langmuir adsorption behavior [4]. While the amide-linked 3-nitro analog has not been directly tested in this context, the nitro group's electron-withdrawing character is known to enhance chemisorption onto metal surfaces. Procurement of the 3-nitro amide enables comparative evaluation against the thiourea series for corrosion inhibition applications in oil and gas or industrial cooling systems.

Quote Request

Request a Quote for 3-nitro-N-(4-sulfamoylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.